molecular formula C10H17N3O2 B2584863 ethyl 4-amino-2-butyl-1H-imidazole-5-carboxylate CAS No. 148550-19-0

ethyl 4-amino-2-butyl-1H-imidazole-5-carboxylate

Cat. No. B2584863
Key on ui cas rn: 148550-19-0
M. Wt: 211.265
InChI Key: RNJYAWJXRCVBGF-UHFFFAOYSA-N
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Patent
US05210211

Procedure details

A mixture of methyl iminovalerate hydrochloride (4.8 g), ethyl 2-amino-2-cyanoacetate oxalate (4.0 g), anhydrous sodium acetate (9.1 g) and absolute ethanol (75 mL) was stirred at room temperature for 18 hours. Solids were removed by filtration and the filtrate was evaporated. The residue was partitioned between ethyl acetate and water. The ethyl acetate layer was washed with saturated NaCl, dried over MgSO4, and evaporated Flash chromatography on silica gel, eluting with a gradient of dichloromethane-ethyl acetate (75:25) to ethyl acetate gives the title compound (2.7 g) as a pale yellow solid, mp 103°-106° C. MS (DEI) 211 (m).
Name
methyl iminovalerate hydrochloride
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH:2]=[C:3]([CH2:8][CH2:9]C)C(OC)=O.[C:11](O)(=O)[C:12](O)=O.[NH2:17][CH:18]([C:24]#[N:25])[C:19]([O:21][CH2:22][CH3:23])=[O:20].C([O-])(=O)C.[Na+]>C(O)C>[NH2:25][C:24]1[N:2]=[C:3]([CH2:8][CH2:9][CH2:11][CH3:12])[NH:17][C:18]=1[C:19]([O:21][CH2:22][CH3:23])=[O:20] |f:0.1,2.3,4.5|

Inputs

Step One
Name
methyl iminovalerate hydrochloride
Quantity
4.8 g
Type
reactant
Smiles
Cl.N=C(C(=O)OC)CCC
Name
Quantity
4 g
Type
reactant
Smiles
C(C(=O)O)(=O)O.NC(C(=O)OCC)C#N
Name
Quantity
9.1 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solids were removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The ethyl acetate layer was washed with saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated Flash chromatography on silica gel
WASH
Type
WASH
Details
eluting with a gradient of dichloromethane-ethyl acetate (75:25) to ethyl acetate

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC=1N=C(NC1C(=O)OCC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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